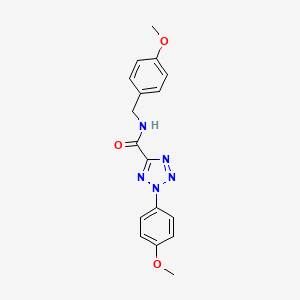

N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

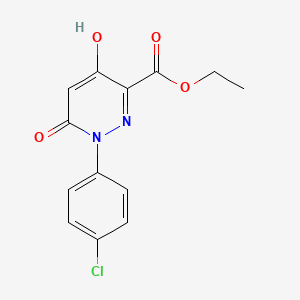

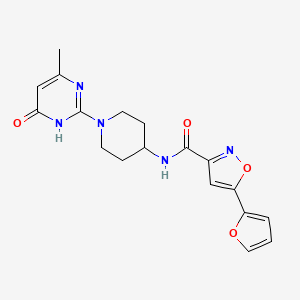

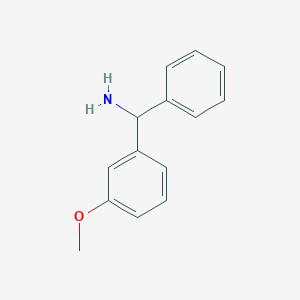

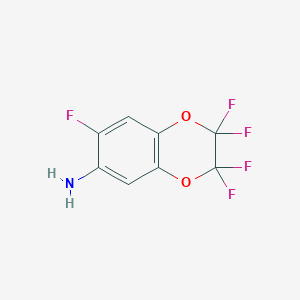

“N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide” is a complex organic compound. It contains a tetrazole group, which is a ring of four nitrogen atoms and one carbon atom, and two methoxyphenyl groups, which are phenyl rings with a methoxy (O-CH3) substituent. The presence of these functional groups can give the compound unique chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methoxybenzylamine with a 4-methoxyphenyltetrazole-5-carboxylic acid . The exact conditions and reagents used would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring and the two methoxyphenyl groups. The electron-donating methoxy groups could potentially influence the electronic structure of the molecule, affecting its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. For example, the tetrazole ring might undergo reactions typical of heterocyclic compounds, while the methoxy groups might be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the methoxy groups might increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Derivatives : Research has focused on synthesizing various derivatives of related compounds for potential biological activities. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives through reactions involving similar methoxybenzyl and methoxyphenyl groups demonstrates the versatility of these compounds in generating new chemical entities. These compounds have been characterized by elemental analysis and spectral data including IR, MS, 1H-NMR, and 13C-NMR, highlighting their complex structures and potential for further modification (Hassan, Hafez, & Osman, 2014).

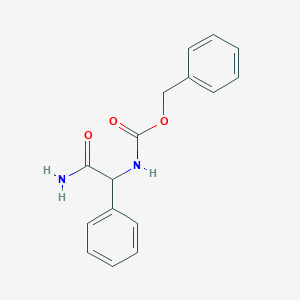

Protective Groups in Synthesis : The use of methoxybenzyl groups as protective elements in the synthesis of complex molecules has been explored, indicating the role of such structures in facilitating chemical reactions under mild conditions. For example, the development of new protecting groups for carboxylic acids utilizing methoxy-α-methylbenzyl alcohol indicates the chemical's utility in synthetic chemistry, especially for sensitive functional group transformations (Yoo, Kim, & Kyu, 1990).

Biological Activities and Potential Applications

Cytotoxic Activity : Some studies have investigated the cytotoxic activities of compounds synthesized from methoxybenzyl and methoxyphenyl groups against various cancer cell lines. For example, pyrazolo[1,5-a]pyrimidines and related Schiff bases derived from similar compounds were screened for cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).

Histone Deacetylase Inhibition : Derivatives with methoxybenzyl groups have been explored for their selectivity as histone deacetylase 6 (HDAC6) inhibitors, demonstrating potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's. One study highlighted a compound with potent inhibitory selectivity against HDAC6, showing promising results in ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-24-14-7-3-12(4-8-14)11-18-17(23)16-19-21-22(20-16)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVKTRGBMPRSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2851080.png)

![methyl 4-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2851085.png)

![rac-tert-butylN-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamatehydrochloride](/img/structure/B2851086.png)

![2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2851087.png)

![ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2851088.png)